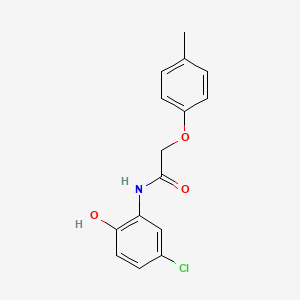
3,4-dimethyl-N-(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4-dimethyl-N-(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)benzenesulfonamide, also known as DMBS, is a chemical compound that has recently gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology.
Mécanisme D'action
The exact mechanism of action of 3,4-dimethyl-N-(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)benzenesulfonamide is not fully understood, but it is believed to act by inhibiting various signaling pathways involved in cell growth, proliferation, and survival. This compound has been shown to inhibit the activity of several enzymes, including protein kinases and carbonic anhydrases, which are involved in these pathways.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects, including inhibition of cell growth and proliferation, induction of apoptosis, and reduction of inflammation. This compound has also been shown to have anti-angiogenic effects, which may contribute to its antitumor activity.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 3,4-dimethyl-N-(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)benzenesulfonamide for lab experiments is its potent antitumor activity, which makes it a promising candidate for the development of new anticancer drugs. However, this compound has some limitations, including its low solubility in water, which can make it difficult to use in some experiments.
Orientations Futures
There are several future directions for research on 3,4-dimethyl-N-(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)benzenesulfonamide, including the development of more efficient synthesis methods, the investigation of its potential use in combination with other drugs, and the exploration of its mechanisms of action in more detail. Additionally, further studies are needed to determine the safety and efficacy of this compound in vivo, as well as its potential for clinical use in humans.
In conclusion, this compound is a promising chemical compound with potential applications in various fields of science, including medicinal chemistry, biochemistry, and pharmacology. Its potent antitumor activity and anti-inflammatory effects make it a promising candidate for the development of new drugs for the treatment of cancer and other diseases. However, further research is needed to fully understand its mechanisms of action and to determine its safety and efficacy in vivo.
Méthodes De Synthèse
3,4-dimethyl-N-(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)benzenesulfonamide can be synthesized using a multi-step process that involves the reaction of 3,4-dimethylaniline with 2-chloro-5-nitrobenzenesulfonamide, followed by reduction of the nitro group and cyclization of the resulting intermediate. The final product is obtained after purification using column chromatography and recrystallization.
Applications De Recherche Scientifique
3,4-dimethyl-N-(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)benzenesulfonamide has been extensively studied for its potential use as a therapeutic agent for various diseases, including cancer, diabetes, and inflammation. In vitro studies have shown that this compound exhibits potent antitumor activity against a range of cancer cell lines, including breast cancer, lung cancer, and colon cancer. This compound has also been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines in vitro and in vivo.
Propriétés
IUPAC Name |
3,4-dimethyl-N-(2-oxo-1,3-dihydrobenzimidazol-5-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O3S/c1-9-3-5-12(7-10(9)2)22(20,21)18-11-4-6-13-14(8-11)17-15(19)16-13/h3-8,18H,1-2H3,(H2,16,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPUTZAPPPMRCBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)NC(=O)N3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-{4-[(acetylamino)sulfonyl]phenyl}-2,2-dichloroacetamide](/img/structure/B5697809.png)
![1-[(4-ethoxy-1-naphthyl)carbonothioyl]pyrrolidine](/img/structure/B5697815.png)
![N-{[(3,5-dimethylphenyl)amino]carbonothioyl}-3-(2-furyl)acrylamide](/img/structure/B5697833.png)
![[4-(benzyloxy)-2-bromo-5-methoxyphenyl]methanol](/img/structure/B5697838.png)
![3-(4-chlorophenyl)-N-{[(2-hydroxyphenyl)amino]carbonothioyl}acrylamide](/img/structure/B5697841.png)
![5-[(4-tert-butylphenoxy)methyl]-3-(3-methylphenyl)-1,2,4-oxadiazole](/img/structure/B5697845.png)
![N-(3-chlorophenyl)-2-[(5-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5697852.png)

![7-[(2,6-difluorobenzyl)oxy]-6-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B5697863.png)

![1-(2-fluorophenyl)-2,5-dioxo-3-pyrrolidinyl 2-[3-(1,3-benzodioxol-5-yl)-1-methylpropylidene]hydrazinecarbimidothioate](/img/structure/B5697881.png)